molecular formula C15H17NO3 B2571262 N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919855-42-8

N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B2571262
CAS No.: 919855-42-8
M. Wt: 259.305
InChI Key: DXMTUWJMTHEBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary use. N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic coumarin-based acetamide compound designed for advanced pharmaceutical and microbiological research. This chemical belongs to a class of molecules known for their significant biological activities, particularly as a core structure in the development of novel therapeutic agents. The primary research value of this compound lies in its potential as an antimicrobial agent . Structurally related coumarin-acetamide hybrids have demonstrated potent activity against a range of human bacterial and fungal pathogens . The coumarin nucleus serves as a privileged scaffold in medicinal chemistry, and its mechanism of action is often associated with the disruption of microbial cellular processes . The acetamide side chain at the C-4 position, substituted with an isopropyl group, is a critical feature for enhancing biological activity and modulating the compound's physicochemical properties. Research indicates that substituents at the C-3 and C-4 positions of the coumarin core are crucial for optimizing antibacterial efficacy . Beyond its direct antimicrobial applications, this compound serves as a valuable chemical intermediate or building block in organic and medicinal chemistry synthesis. It can be utilized to construct more complex molecular architectures for structure-activity relationship (SAR) studies, aiding in the discovery of new drug candidates with improved potency and selectivity . Researchers can further functionalize the core structure to explore its interactions with various biological targets.

Properties

IUPAC Name

2-(7-methyl-2-oxochromen-4-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-9(2)16-14(17)7-11-8-15(18)19-13-6-10(3)4-5-12(11)13/h4-6,8-9H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMTUWJMTHEBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with isopropylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and lactone functional groups undergo hydrolysis under acidic or alkaline conditions:

Reaction Type Conditions Products Catalysts/Notes
Acetamide hydrolysis6M HCl, reflux (4–6 hrs)2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid + isopropylamineYields >80% after HPLC purification
Lactone ring openingNaOH (10%), 60°C4-(2-carboxyethyl)-7-methylcoumarin-2-carboxylic acidRequires neutralization to isolate product

Mechanistic Insight :

  • Acetamide hydrolysis proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by acid or base.

  • Lactone hydrolysis forms a dicarboxylic acid intermediate, which stabilizes through resonance .

Nucleophilic Substitutions

The electron-deficient coumarin core participates in nucleophilic aromatic substitutions (NAS):

Nucleophile Conditions Position Modified Product
AminesDMF, K₂CO₃, 80°CC-6 or C-86-amino-/8-amino-7-methylcoumarin derivatives
ThiolsEtOH, piperidine, microwave irradiationC-55-thioether analogs with enhanced fluorescence

Key Observations :

  • Substituents at C-7 (methyl) direct nucleophiles to C-5/C-8 positions due to steric and electronic effects .

  • Microwave-assisted reactions reduce reaction times from hours to minutes .

Cyclization and Heterocycle Formation

The acetamide side chain enables cyclization to form bioactive heterocycles:

Reagent Conditions Product Application
POCl₃Reflux, 3 hrs4-(2-oxazolyl)-7-methylcoumarinAntimicrobial agents
CS₂/KOHEthanol, 70°CThiazolidinone-coupled coumarin derivativesAnticancer screening candidates

Mechanistic Pathway :

  • POCl₃ dehydrates the acetamide to form a nitrile intermediate, which cyclizes with adjacent functional groups.

Oxidation and Functionalization

The C-7 methyl group undergoes selective oxidation:

Oxidizing Agent Conditions Product Selectivity
KMnO₄H₂SO₄, 40°C7-carboxycoumarin acetamide>95% conversion in 2 hrs
SeO₂Dioxane, reflux7-formylcoumarin acetamideRequires anhydrous conditions

Applications :

  • Carboxylated derivatives show improved solubility for pharmacological formulations.

Industrial-Scale Modifications

Large-scale synthesis employs advanced engineering approaches:

Process Conditions Yield Advantages
Continuous flow reactorAcetic anhydride, 120°C, 15 min residence time92%Reduced side reactions, scalable production
Enzymatic resolutionLipase B, pH 7.088% eeChiral synthesis for enantiopure derivatives

Photochemical Reactions

The coumarin core undergoes [2+2] photocycloaddition under UV light:

Reagent Conditions Product Quantum Yield
Maleic anhydrideUV-A (365 nm), THF, 12 hrsCoumarin-maleic anhydride cycloadductΦ = 0.45

Applications :

  • Photoresponsive materials for drug delivery systems .

This compound’s versatility in organic synthesis and pharmaceutical applications underscores its importance in medicinal chemistry. Continued research into its reactivity could unlock novel derivatives with optimized bioactivity and physicochemical properties.

Scientific Research Applications

Chemistry

In the field of chemistry, N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide serves as a valuable intermediate in the synthesis of more complex organic molecules. Its coumarin structure allows for functionalization that can lead to the development of novel compounds with specific properties.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of coumarin compounds possess antimicrobial effects against various bacterial strains. The presence of the isopropyl group may enhance these properties by improving solubility and bioavailability.
  • Anticancer Potential : this compound has been investigated for its potential anticancer effects. Research indicates that coumarin derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as modulating cell cycle progression and promoting oxidative stress in cancerous cells .

Medicinal Chemistry

The therapeutic applications of this compound are being explored in drug development:

  • Cardioprotective Effects : A study demonstrated that related coumarin compounds could provide cardioprotective effects by reducing oxidative stress and apoptosis in myocardial infarction models . This suggests potential applications in treating cardiovascular diseases.

Case Study 1: Anticancer Activity

A research study highlighted the anticancer properties of a compound structurally similar to this compound. It was found to induce apoptosis in breast cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers . This underscores the potential of coumarin derivatives as anticancer agents.

Case Study 2: Cardioprotection

In another study, a coumarin derivative was administered to rats subjected to isoproterenol-induced myocardial infarction. The results indicated significant improvements in cardiac function and reductions in markers of heart injury when treated with the coumarin compound . This suggests that N-isopropyl derivatives may have similar cardioprotective effects.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs can be categorized based on variations in the coumarin core substituents and the acetamide side chain. Key examples from literature include:

Table 1: Structural Comparison of Selected Coumarin-Acetamide Derivatives
Compound Name Molecular Formula Coumarin Substituents Acetamide Substituents Key Structural Differences
N-Isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide (Target) C₁₅H₁₇NO₃ 7-methyl N-isopropyl Reference compound for comparison
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) C₂₀H₁₆N₄O₇ 4-methyl, 7-oxy Hydrazide with nitrobenzylidene Acetohydrazide vs. acetamide; nitro group
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide C₁₉H₁₆ClNO₃ 4-methyl N-(chlorophenyl) Chloro and phenyl groups; 4-methyl coumarin
Flufenacet (N-(4-fluorophenyl)-N-isopropyl-2-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yloxy)acetamide) C₁₃H₁₂F₄N₂O₂S None (thiadiazole) N-isopropyl, 4-fluorophenyl Thiadiazole core instead of coumarin
N-Isopropyl-2-(methylamino)acetamide C₆H₁₄N₂O None N-isopropyl, methylamino Simpler acetamide without coumarin framework

Key Observations :

  • Substituent Position : The target compound’s 7-methyl coumarin contrasts with analogs like compound 2k (4-methyl, 7-oxy) and (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide (4-methyl) . Substituent positioning significantly alters electronic properties and steric effects.
  • Functional Groups : The acetamide group in the target differs from acetohydrazides (e.g., 2k ) and thiadiazole-containing flufenacet . These modifications impact hydrogen-bonding capacity and bioavailability.

Key Observations :

  • The target compound’s synthesis is inferred to involve coupling of 7-methylcoumarin-4-acetic acid with isopropylamine, analogous to methods in .
  • Higher yields (e.g., 91% for N-isopropyl-2-(methylamino)acetamide ) suggest efficient amidation protocols, which could be optimized for the target compound.

Physicochemical and Spectral Properties

Available data for analogs highlight trends in melting points, solubility, and spectral signatures:

Table 3: Physicochemical and Spectral Data
Compound Name Melting Point (°C) IR (cm⁻¹) NMR (δ, ppm)
2k 240–245 3250 (O–H), 1680 (C=O) 1H: 2.42 (s, 3H, CH₃), 6.2–8.3 (aromatic)
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Not reported Not reported Not reported
Flufenacet Not reported Not reported Not reported
N-Isopropyl-2-(methylamino)acetamide Not reported Not reported Not reported

Key Observations :

  • The target compound’s predicted IR spectrum would feature C=O stretches (~1680 cm⁻¹) and N–H bends (~3300 cm⁻¹), similar to 2k .
  • The 7-methyl group in the coumarin core would result in distinct upfield shifts in 1H NMR compared to 4-methyl analogs.

Biological Activity

N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of coumarin derivatives. Its structural formula can be represented as follows:

C15H17NO3\text{C}_{15}\text{H}_{17}\text{NO}_3

This compound features a coumarin core, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The coumarin structure can inhibit enzymes such as cytochrome P450, which is involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs.
  • Reactive Oxygen Species (ROS) Scavenging : Similar compounds have shown the ability to scavenge ROS, thereby protecting cells from oxidative stress .
  • Neuroprotective Effects : Some studies suggest that derivatives of coumarin can cross the blood-brain barrier and exhibit neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens have been documented:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound has potent activity against both bacterial and fungal strains .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was tested on various cancer types, showing promising results:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)12
MCF7 (breast cancer)15
A549 (lung cancer)10

These findings indicate its potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of N-isopropyl derivatives:

  • Study on Neuroprotective Effects : A recent study investigated the neuroprotective effects of similar coumarin derivatives in a model of oxidative stress. The results showed that these compounds significantly reduced neuronal cell death and improved cell viability under oxidative conditions .
  • Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties of coumarin derivatives, including N-isopropyl variants. The study concluded that these compounds could serve as potential leads for developing new antimicrobial agents due to their low toxicity and high efficacy against resistant strains .

Q & A

Q. Table 1: Representative Synthesis Parameters from Analogous Compounds

StepConditionsYieldReference
Amide CouplingCH₂Cl₂, Na₂CO₃, acetyl chloride58%
PurificationSilica gel (CH₂Cl₂/MeOH gradient)>95%
RecrystallizationEthyl acetate58%

Basic: What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the coumarin scaffold and acetamide substituents. Key signals include:
    • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), isopropyl doublet (δ 1.21 ppm, J = 7.0 Hz), and methyl groups on the coumarin ring (δ 2.14–2.86 ppm) .
    • ¹³C NMR : Carbonyl signals (δ 168–170 ppm) and quaternary carbons in the coumarin system (δ 145–160 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, confirming stereochemistry. For example, a related coumarin derivative showed a planar coumarin core with C=O bond lengths of 1.21 Å .

Q. Table 2: Key NMR Signals for Structural Confirmation

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Coumarin C=O-168.0–169.8
Isopropyl CH₃1.21 (d, J=7.0 Hz)22.1–24.5
Aromatic protons7.16–7.39 (m)125–145

Advanced: How can researchers address challenges in crystallographic refinement for this compound, particularly in cases of data contradiction?

Methodological Answer:
Crystallographic refinement using SHELXL () is recommended for handling anisotropic displacement parameters and resolving data inconsistencies:

  • Parameterization : Assign anisotropic displacement parameters (ADPs) to non-hydrogen atoms to model thermal motion accurately .
  • Twinning Analysis : Use SHELXD for detecting twinning in cases of poor data quality. For example, high-resolution data (<1.0 Å) improves refinement robustness .
  • Validation Tools : Employ WinGX/ORTEP for geometry checks (bond lengths, angles) and visualizing electron density maps to resolve ambiguities .

Q. Table 3: Refinement Metrics for a Related Coumarin Derivative

MetricValueReference
R factor0.057
wR factor0.174
C–C bond length (Å)1.21 (C=O)

Advanced: What methodological approaches are used to study the structure-activity relationships (SAR) of coumarin-based acetamide derivatives?

Methodological Answer:
SAR studies focus on modifying the coumarin core and acetamide side chain to evaluate biological activity (e.g., antimicrobial, anticancer):

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., Br, NO₂) at the coumarin 7-position to enhance bioactivity .
  • Side Chain Optimization : Replace isopropyl with bulkier groups (e.g., adamantyl) to improve target binding affinity .
  • In Silico Modeling : Use docking studies (AutoDock Vina) to predict interactions with enzymes like topoisomerase II or cytochrome P450 .

Q. Table 4: SAR Trends in Coumarin-Acetamide Derivatives

ModificationObserved EffectReference
7-Bromo substitutionIncreased antimicrobial activity
Adamantyl side chainEnhanced lipophilicity/binding
4-Methyl coumarinImproved fluorescence properties

Advanced: How can researchers resolve contradictions in reported toxicity or handling protocols for this compound?

Methodological Answer:

  • Literature Cross-Validation : Compare hazard data from regulatory sources (e.g., EU CLP regulations) with experimental LD₅₀ values .
  • In-House Testing : Conduct acute toxicity assays (OECD 423) and skin sensitization tests (LLNA) to verify classifications .
  • Handling Protocols : Use fume hoods for synthesis and storage at 2–8°C to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.